N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
Description
N'-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a methanesulfonyl group, an imidazole-linked ethyl chain, and an ethanediamide moiety.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-13-19-7-10-22(13)11-8-20-17(24)18(25)21-15-6-5-14-4-3-9-23(16(14)12-15)28(2,26)27/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJXNDBALWZPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Attachment of the Imidazole Moiety: The final step involves the coupling of the methanesulfonyl-tetrahydroquinoline intermediate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploring its use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The imidazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
- Acetamide Derivatives (): The 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide analogs (e.g., 6a–c) share the acetamide backbone with the target compound. Key differences include: Triazole vs. Imidazole: The triazole ring in 6a–c provides distinct π-π stacking and hydrogen-bonding capabilities compared to the 2-methylimidazole in the target compound. Naphthyl vs. Tetrahydroquinoline: The naphthalene group in 6a–c is purely aromatic, whereas the tetrahydroquinoline in the target compound introduces partial saturation, altering lipophilicity and conformational flexibility .
- Sulfonamide-Triazine Derivatives ():
The sulfonamide-triazine compounds (e.g., 11–19 ) share sulfonamide groups but differ significantly in core architecture. The methanesulfonyl group in the target compound may exhibit similar electronic effects to sulfonamides but lacks the triazine ring’s capacity for planar interactions .
Spectral Data Comparisons
- IR Spectroscopy:
- NMR:
- The imidazole proton in the target compound would resonate near δ 7–8 ppm (similar to 6a–c ’s triazole protons at δ 8.36–8.40) .
Biological Activity
N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a complex organic compound that combines structural features from tetrahydroquinoline and imidazole. Its molecular formula is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 306.39 g/mol. This compound has gained attention for its potential biological activities, particularly as an inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis.
Structural Characteristics
The structural components of this compound suggest various biological interactions:
- Tetrahydroquinoline moiety : Known for its role in numerous pharmacological activities.
- Imidazole ring : Often associated with biological activity in various compounds.
- Methanesulfonyl group : May enhance solubility and bioavailability.
Inhibition of Methionyl-tRNA Synthetase
Research indicates that this compound exhibits significant inhibitory effects on methionyl-tRNA synthetase. This enzyme is crucial for translating genetic information into proteins by attaching methionine to its corresponding tRNA. Inhibition of this enzyme can lead to reduced protein synthesis, making this compound a potential candidate for antibiotic development or treatment of diseases linked to protein dysregulation.
Binding Affinity Studies
Studies have utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess the binding affinity of this compound to methionyl-tRNA synthetase. These studies reveal that the compound has a high binding affinity, suggesting potential efficacy as a therapeutic agent.
Molecular Docking Simulations
Molecular docking studies have provided insights into the binding modes of this compound with the target enzyme. The results indicate that specific interactions between the compound and the active site of methionyl-tRNA synthetase are responsible for its inhibitory effects.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar structures, a comparison table is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydroquinoline + Imidazole + Methanesulfonamide | Inhibits methionyl-tRNA synthetase |
| Similar Compound A | Tetrahydroquinoline + Sulfonamide | Antimicrobial activity |
| Similar Compound B | Imidazole + Alkaloid structure | Anticancer properties |
Case Studies
Several studies have focused on the therapeutic potential of compounds similar to this compound:
- Antibiotic Development : A case study demonstrated that structural modifications on tetrahydroquinoline derivatives led to enhanced antibacterial properties against resistant strains of bacteria.
- Cancer Research : Another study explored imidazole-containing compounds and their efficacy in inhibiting cancer cell proliferation through mechanisms involving protein synthesis inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
